4,4'-Dibutoxyazoxybenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

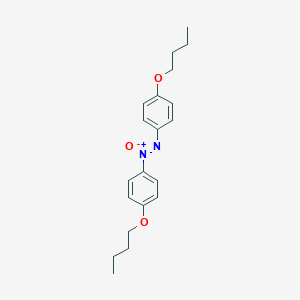

Diazene, bis(4-butoxyphenyl)-, 1-oxide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diazene, bis(4-butoxyphenyl)-, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, bis(4-butoxyphenyl)-, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that Diazene, bis(4-butoxyphenyl)-, 1-oxide exhibits various biological activities:

Insecticidal Activity

Studies suggest that azoxybenzenes can act as insecticides by potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.

Plant Growth Stimulation

The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.

Antimicrobial Properties

Some azoxy compounds have demonstrated antimicrobial effects against various pathogens; however, specific data on this compound remains limited.

Case Study 1: Insecticidal Efficacy

A study on the insecticidal properties of azoxybenzenes found that compounds similar to Diazene, bis(4-butoxyphenyl)-, 1-oxide significantly affected the survival rates of common agricultural pests. The results showed a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.

Case Study 2: Plant Growth Stimulation

In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields.

Summary of Biological Activities and Findings

| Activity Type | Observed Effects | References |

|---|---|---|

| Insecticidal | Disruption of nervous function in target insects | |

| Plant Growth | Enhanced growth rates and nutrient uptake | |

| Antimicrobial | Inhibition of bacterial growth (specific strains needed) |

Wirkmechanismus

Target of Action

This compound is a type of liquid crystal , but its specific interactions with biological targets are not clearly defined

Mode of Action

As a liquid crystal, it may interact with its environment in a unique way compared to other types of compounds . .

Action Environment

Factors such as temperature may affect its state and therefore its interactions with other molecules . .

Biologische Aktivität

Diazene, bis(4-butoxyphenyl)-, 1-oxide (CAS Registry Number: 17051-01-3) is a compound belonging to the azoxybenzene family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.43 g/mol

- IUPAC Name : Diazene, bis(4-butoxyphenyl)-, 1-oxide

- Other Names : Azoxy-bis-(p-n-butoxybenzene)

Synthesis Methods

The synthesis of Diazene, bis(4-butoxyphenyl)-, 1-oxide typically involves the reduction of corresponding nitro compounds. Common methods include:

- Reduction with Eco-friendly Agents : Utilizing glucose as a reductant in alkaline media.

- Photobiocatalytic Systems : Employing nitroreductases to facilitate selective synthesis under light irradiation conditions .

Biological Activities

Research indicates that Diazene, bis(4-butoxyphenyl)-, 1-oxide exhibits various biological activities:

- Insecticidal Activity : Studies suggest that azoxybenzenes can act as insecticides, potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.

- Plant Growth Stimulation : The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.

- Antimicrobial Properties : Some azoxy compounds have demonstrated antimicrobial effects against various pathogens, although specific data on Diazene, bis(4-butoxyphenyl)-, 1-oxide remains limited .

The biological activity of Diazene, bis(4-butoxyphenyl)-, 1-oxide is largely attributed to the reactivity of the azoxy group. This group can undergo various transformations that enable it to interact with biological molecules. The precise molecular targets and pathways are still being elucidated but may include:

- Reactive Oxygen Species (ROS) Generation : Compounds in the azoxy family can generate ROS upon metabolic activation, leading to oxidative stress in cells.

- Enzyme Inhibition : There is potential for these compounds to inhibit key enzymes involved in metabolic processes in both plants and animals .

Table 1: Summary of Biological Activities and Findings

Case Study: Insecticidal Efficacy

A study conducted on the insecticidal properties of azoxybenzenes found that compounds similar to Diazene, bis(4-butoxyphenyl)-, 1-oxide significantly affected the survival rates of common agricultural pests. The study highlighted a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.

Case Study: Plant Growth Stimulation

In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields .

Eigenschaften

IUPAC Name |

(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFZDFCLDVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17051-01-3 |

Source

|

| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What can we learn about the intermolecular interactions of Diazene, bis(4-butoxyphenyl)-, 1-oxide from its physical properties?

A1: By measuring the density of Diazene, bis(4-butoxyphenyl)-, 1-oxide at different temperatures, researchers can calculate various thermodynamic parameters, including the coefficient of volume expansion (α), the isochoric temperature coefficient of internal pressure (X), and the isothermal microscopic Gruneisen parameter (Γ) []. These parameters provide insights into the intermolecular interactions within the liquid crystal. For example, the temperature dependence of these parameters can reveal information about the strength and nature of the forces between the molecules.

A2: Yes, proton magnetic resonance (PMR) studies have been conducted on Diazene, bis(4-butoxyphenyl)-, 1-oxide in its nematic phase []. Researchers observed a broad triplet line in the NMR spectra, with a linewidth ranging from 2.3 to 3.1 G depending on the temperature. This triplet line provides information about the molecular orientation and dynamics within the liquid crystalline phase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.